REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6]1\[CH2:7][CH2:8][O:9][C:10]2[C:15]\1=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:2].C(OC(=O)/C=C1/CCOC2C/1=CC=CC=2)C>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8][CH2:7]1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(/C=C/1\CCOC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C/1\CCOC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
168 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The black suspension was stirred at 45° C. under an H2-atmosphere for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was carefully evacuated
|
Type
|
ADDITION
|
Details
|
refilled with H2 (3×)
|
Type
|
FILTRATION
|
Details
|
The black suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
The Celite was rinsed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1CCOC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |